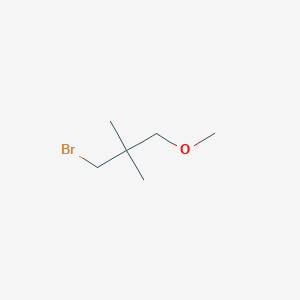
1-Bromo-3-methoxy-2,2-dimethylpropane
Übersicht
Beschreibung
Synthesis Analysis
1-Bromo-2,2-dimethoxypropane is used in the synthesis of various compounds . For instance, it was used in the synthesis of S-alkylated cysteine derivatives with branched alkyl chains . It was also used in the synthesis of secondary amines from alkyl tosylates or alkyl halides via nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-methoxy-2,2-dimethylpropane can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Bromo-2,2-dimethylpropane undergoes various chemical reactions. For instance, it reacts with Br- to form Br-•C5H11Br . It also reacts with methoxide anion .Physical And Chemical Properties Analysis
This compound has a density of 1.199 g/mL at 25 °C . It has a boiling point of 105-106 °C/767 mmHg . The refractive index n20/D is 1.436 (lit.) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Mechanisms
1-Bromo-3-methoxy-2,2-dimethylpropane plays a crucial role in chemical synthesis and understanding reaction mechanisms. Simig et al. (1978) demonstrated its use in the formation of dimeric and reduced products from α-halo amides, supporting the SRN1 mechanism (Simig et al., 1978). In another study, the compound facilitated the analysis of the radical-anion radical chain mechanism in chemical reactions (Simig & Lempert, 1979).
Ion-Cyclotron Resonance Studies
The reactions of 1-methoxy-2,2-dimethylpropane with other compounds have been studied using ion-cyclotron resonance, highlighting its significance in understanding complex chemical interactions (Trenerry et al., 1980).
Synthesis of Complex Organic Compounds
This compound is used in the synthesis of diverse organic structures. For instance, Collins and Jacobs (1986) employed it in creating complex compounds like tetramethylpentanes, showcasing its versatility in organic synthesis (Collins & Jacobs, 1986).
Formation of Cyclopropanes and Heterocycles
In the field of heterocyclic chemistry, this compound is used to form cyclopropanes and five-membered heterocycles, demonstrating its utility in creating specialized chemical structures (Farin˜a et al., 1987).
Studying Rotational Barriers
Aoki et al. (1982) explored the effect of this compound on rotational barriers in bromine-substituted fluorenes, contributing to the understanding of molecular dynamics (Aoki et al., 1982).
Protecting Groups in Organic Synthesis
The use of this compound as a precursor in the formation of protecting groups for organic synthesis was demonstrated by Horning et al. (1970), highlighting its role in facilitating complex synthetic pathways (Horning et al., 1970).
Safety and Hazards
1-Bromo-3-methoxy-2,2-dimethylpropane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, use explosion-proof equipment, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .
Eigenschaften
IUPAC Name |
1-bromo-3-methoxy-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRTXYSRGBYQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261528-87-4 | |
| Record name | 1-bromo-3-methoxy-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


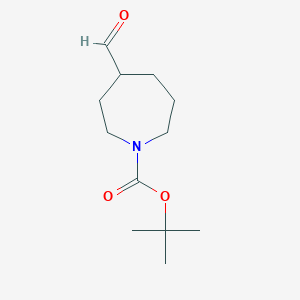
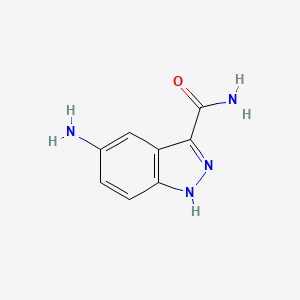



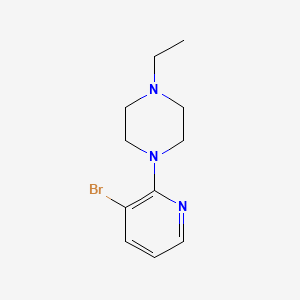



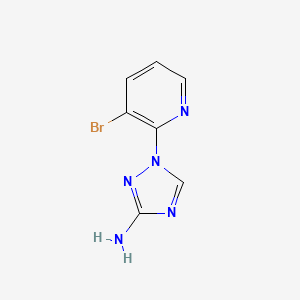
![3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1376675.png)

![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)

